molecular formula C7H6ClN5O B586862 2-Amino-7-(chloromethyl)pteridin-4(1H)-one CAS No. 1391194-56-1

2-Amino-7-(chloromethyl)pteridin-4(1H)-one

Cat. No.: B586862
CAS No.: 1391194-56-1
M. Wt: 211.609
InChI Key: WHPPYWZHBUBHST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one typically involves the chloromethylation of a pteridine derivative. One common method includes the reaction of 2-amino-4-hydroxy-6-methylpteridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 7-position . The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality standards. The compound is often produced in batch reactors with stringent control over reaction parameters to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(chloromethyl)pteridin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-7-(aminomethyl)-3H-pteridin-4-one, while oxidation may produce 2-amino-7-(chloromethyl)-3H-pteridin-4-one oxide .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpteridine: A precursor in the synthesis of 2-Amino-7-(chloromethyl)pteridin-4(1H)-one[][6].

    2-Amino-7-(aminomethyl)-3H-pteridin-4-one: A derivative formed through substitution reactions[][6].

    This compound oxide: An oxidized form of the compound[][6].

Uniqueness

This compound is unique due to its chloromethyl group, which provides distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for studying enzyme inhibition and protein interactions[6][6].

Properties

IUPAC Name

2-amino-7-(chloromethyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5O/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14/h2H,1H2,(H3,9,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPPYWZHBUBHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391194-56-1
Record name 2-Amino-7-(chloromethyl)-4(3H)-pteridinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR3Q4F7XTA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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